molecular formula C12H15F3N2O B2656224 1-[2-(Trifluoromethoxy)benzyl]piperazine CAS No. 886762-54-5

1-[2-(Trifluoromethoxy)benzyl]piperazine

Cat. No.: B2656224
CAS No.: 886762-54-5
M. Wt: 260.26
InChI Key: AWMKJBNANKOBIA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(Trifluoromethoxy)benzyl]piperazine typically involves the reaction of 2-(trifluoromethoxy)benzyl chloride with piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-(Trifluoromethoxy)benzyl]piperazine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of piperazine derivatives, including 1-[2-(trifluoromethoxy)benzyl]piperazine, as anticancer agents. Research indicates that compounds containing piperazine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of piperazine have shown high efficacy against breast cancer (MDA-MB-468) and non-small cell lung cancer (HOP-92), with growth inhibition values (GI50) as low as 1.00 μM for certain derivatives .

Mechanism of Action
The trifluoromethoxy group in this compound enhances lipophilicity, facilitating cellular penetration and interaction with molecular targets involved in cancer proliferation pathways. This property allows for modulation of enzyme activities and receptor interactions, leading to observed anticancer effects .

Pharmacological Applications

Psychoactive Properties
this compound is part of a broader class of designer drugs that exhibit stimulant and psychoactive effects similar to illicit substances like methamphetamine and ecstasy. These compounds have been analyzed for their presence in urine samples, indicating their use as legal alternatives in various contexts .

Analytical Chemistry
The compound has been utilized in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) for the detection of designer piperazines in biological specimens. This application is crucial for forensic toxicology and drug monitoring, providing insights into the prevalence and impact of these substances in society .

Case Study 1: Anticancer Efficacy

A study assessed the anticancer properties of various piperazine derivatives, including those with trifluoromethoxy substitutions. The results indicated that several compounds exhibited over 60% growth inhibition across multiple cancer cell lines, particularly in colon and CNS cancers. The most promising derivative achieved a GI50 value below 2 μM across tested lines, demonstrating significant selectivity towards cancer cells compared to non-tumor cells .

CompoundCell LineGI50 Value (μM)Growth Inhibition (%)
Compound 23MDA-MB-4681.00-86.10
Compound 25HOP-921.35-80.00
Compound 28COLO-205<4-90.33

Case Study 2: Designer Drug Analysis

In a forensic study involving urine analysis from party drug users, the presence of piperazines such as 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine was confirmed using advanced analytical techniques. Concentrations were found to vary significantly among samples, underscoring the need for continued monitoring of these substances due to their psychoactive effects .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethoxy)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain proteins or enzymes. The piperazine ring may interact with biological receptors, affecting their activity and leading to various biochemical effects .

Comparison with Similar Compounds

1-[2-(Trifluoromethoxy)benzyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-[2-(Trifluoromethoxy)benzyl]piperazine is a chemical compound recognized for its diverse biological activities and potential applications in medicinal chemistry. With the molecular formula C12H15F3N2O and a molecular weight of 260.26 g/mol, this compound has garnered attention due to its unique trifluoromethoxy group, which significantly influences its interaction with biological targets.

The synthesis of this compound typically involves the reaction of 2-(trifluoromethoxy)benzyl chloride with piperazine under controlled conditions. This compound serves as a building block in organic synthesis and is utilized in various biochemical assays.

The mechanism of action for this compound involves its binding to specific proteins or enzymes, which can modulate their activity. The trifluoromethoxy group enhances the compound's binding affinity, potentially influencing pathways related to neurotransmission and cellular signaling.

Biological Activities

This compound has been studied for its potential roles in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance, it has shown activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells, indicating its potential as an anticancer agent.
  • Neuropharmacological Effects : The piperazine moiety is often associated with neuroactive compounds. Research indicates that derivatives of piperazine can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.
  • Antidiabetic Potential : Some studies have explored the efficacy of piperazine derivatives in managing diabetes, showcasing their ability to lower blood glucose levels through various mechanisms.

Case Studies and Research Findings

Research has highlighted the biological activity of this compound through various experimental methodologies:

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.
    Cell LineIC50 (µM)
    HeLa15.3
    CaCo-212.7
    H9c220.5
  • Neurotransmitter Interaction : Studies investigating the interaction of piperazine derivatives with serotonin receptors suggest that modifications to the piperazine ring can enhance receptor affinity, thereby influencing mood and anxiety-related pathways.
  • Diabetes Management : In animal models, compounds structurally related to this compound have shown promise in reducing hyperglycemia, indicating potential utility in diabetes treatment protocols.

Comparison with Similar Compounds

This compound can be compared with other piperazine derivatives to assess its unique properties:

CompoundStructure TypeNotable Activity
1-[2-(Trifluoromethyl)benzyl]piperazineTrifluoromethyl variantModerate anticancer activity
1-[2-(Methoxy)benzyl]piperazineMethoxy variantLower binding affinity to receptors
1-[2-(Chloromethoxy)benzyl]piperazineChloromethoxy variantAntimicrobial properties

Properties

IUPAC Name

1-[[2-(trifluoromethoxy)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-4-2-1-3-10(11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMKJBNANKOBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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